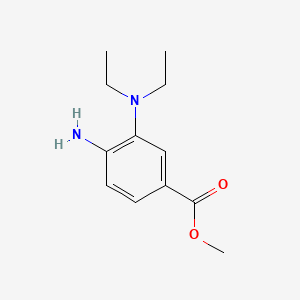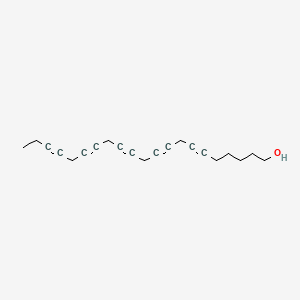
6,9,12,15,18-Heneicosapentayn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12,15,18-Heneicosapentayn-1-ol is a unique organic compound characterized by its multiple triple bonds and a terminal hydroxyl group. Its molecular formula is C21H24O, and it has a molecular weight of 292.41 g/mol. This compound is notable for its role as an intermediate in the preparation of radiolabeled fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentayn-1-ol can be synthesized through a series of alkyne coupling reactions. The process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the multiple triple bonds.
Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,9,12,15,18-Heneicosapentayn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
6,9,12,15,18-Heneicosapentayn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and radiolabeled compounds.
Biology: Employed in the study of lipid metabolism and the synthesis of radiolabeled fatty acids for tracing metabolic pathways.
Medicine: Potential use in the development of diagnostic imaging agents due to its radiolabeling capabilities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,9,12,15,18-Heneicosapentayn-1-ol primarily involves its ability to undergo various chemical transformations. The compound’s multiple triple bonds and terminal hydroxyl group make it highly reactive and versatile in synthetic chemistry. Its molecular targets and pathways are largely dependent on the specific reactions it undergoes and the products formed.
Comparison with Similar Compounds
6,9,12,15,18-Heneicosapentayn-1-ol can be compared with other polyunsaturated alcohols and polyynes:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of multiple triple bonds and a terminal hydroxyl group, which imparts distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
henicosa-6,9,12,15,18-pentayn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2,5,8,11,14,17-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZFWLFQWPAMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



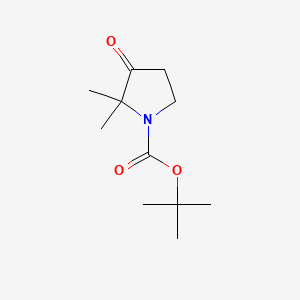
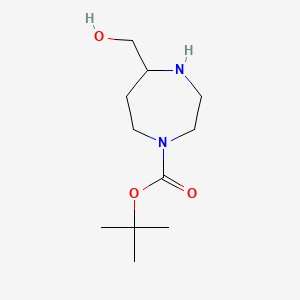
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
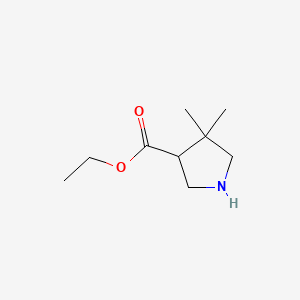

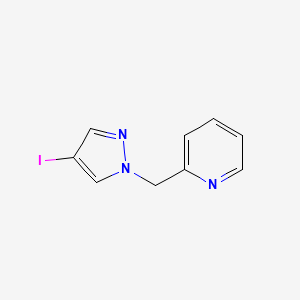
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
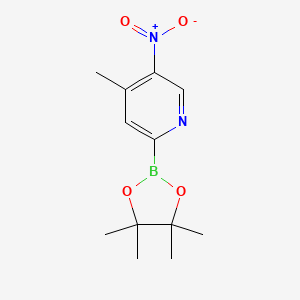

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
